

The Lost Analgesic: Deconstructing the Historical Development of Anilopam

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Compound of Interest

Compound Name: Anilopam

Cat. No.: B105834

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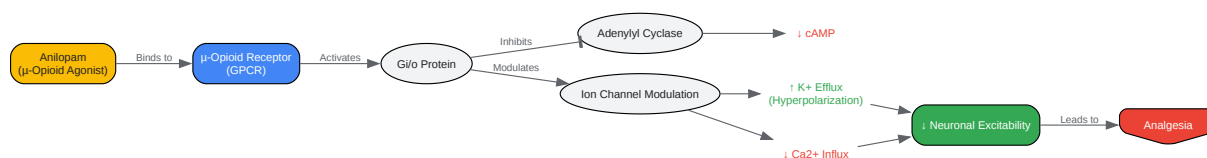
An in-depth analysis of the available scientific information reveals a significant lack of detailed data on the historical development of **Anilopam**, a benzazepine analgesic synthesized in the 1960s. Despite its classification as a μ -opioid receptor agonist, the discontinuation of its development before market release has resulted in a sparse and fragmented body of public knowledge, precluding the creation of a comprehensive technical guide as originally envisioned.

Anilopam, also known by its investigational code PR 786-723, was developed by the pharmaceutical company Pentwell. It belongs to the benzazepine class of compounds and was identified as an agonist of the μ -opioid receptor, the primary target for many opioid analgesics. [1] The synthesis of **Anilopam** has been broadly described as involving the alkylation of veratrylamine derivatives followed by cyclization under acidic conditions.[1] However, a detailed, step-by-step experimental protocol for its synthesis is not readily available in the public domain.

Efforts to compile quantitative data regarding **Anilopam**'s analgesic efficacy, such as its median effective dose (ED50) in various preclinical models of pain (e.g., hot plate, tail-flick tests), have been unsuccessful. Similarly, specific data on its binding affinity to the μ -opioid receptor and other potential off-target receptors, typically expressed as K_i values from receptor binding assays, are not present in the accessible scientific literature. Furthermore, information regarding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) in animal models, remains elusive.

The absence of this critical preclinical data is compounded by the lack of any registered clinical trials for **Anilopam**. As the compound was never marketed, it is highly probable that it did not advance to human clinical studies, or if it did, the results were not published.

The signaling pathway for a typical μ -opioid receptor agonist is well-established and involves the activation of G-protein coupled receptors, leading to downstream effects such as the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neuronal excitability and pain transmission. A generalized diagram of this pathway is presented below.



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Figure 1. Generalized signaling pathway of a μ -opioid receptor agonist.

Due to the scarcity of specific experimental data for **Anilopam**, it is not possible to provide detailed experimental protocols or to populate tables with quantitative data as requested. The historical development of **Anilopam** appears to be a closed chapter in pharmaceutical research, with the detailed scientific findings remaining within the internal archives of the developing company. Without access to these primary sources, a comprehensive technical guide on the historical development of **Anilopam** as a benzazepine analgesic cannot be constructed.

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References

- 1. Anilopam | 53716-46-4 | Benchchem [benchchem.com]
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